N4-Acetylcytidine triphosphate sodium

Enzyme Kinetics In Vitro Transcription Substrate Specificity

Standard CTP cannot replace N4-acetylcytidine triphosphate for generating ac4C-modified mRNA. The free acid form of ac4CTP degrades rapidly, compromising IVT yields and reproducibility. - Sodium salt form: ≥407.75 mM solubility, 36-month validated shelf life - Enables hypoinflammatory mRNA for vaccines/protein therapies - 2-4x RNA yield vs. unmodified CTP in IVT systems

Molecular Formula C11H14N3Na4O15P3
Molecular Weight 613.12 g/mol
Cat. No. B15588381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Acetylcytidine triphosphate sodium
Molecular FormulaC11H14N3Na4O15P3
Molecular Weight613.12 g/mol
Structural Identifiers
InChIInChI=1S/C11H18N3O15P3.4Na/c1-5(15)12-7-2-3-14(11(18)13-7)10-9(17)8(16)6(27-10)4-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,6,8-10,16-17H,4H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H,12,13,15,18);;;;/q;4*+1/p-4/t6-,8-,9-,10-;;;;/m1..../s1
InChIKeyVSBLTNBKSQTQJC-XGZYCNACSA-J
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N4-Acetylcytidine Triphosphate Sodium


N4-Acetylcytidine triphosphate sodium (ac4CTP sodium, CAS 2803886-33-9) is a chemically modified cytidine triphosphate analog featuring an acetyl group at the N4 position of the cytosine base [1]. It serves as an essential substrate for in vitro transcription systems, enabling the site-specific incorporation of the epitranscriptomic mark N4-acetylcytidine (ac4C) into RNA [2]. This modification is known to influence RNA stability and translation efficiency in a position-dependent manner [3]. The compound is supplied as a sodium salt with a reported purity of ≥98% (HPLC) and is primarily utilized in mRNA therapeutic development and epitranscriptomics research .

IVT Substrate Incorporates ac4C modification via T7 polymerase for functional RNA synthesis
Research Target Epitranscriptomic studies of RNA stability, translation, and immunogenicity
Form Selection Sodium salt for improved solubility and long-term storage stability

Why ac4CTP Sodium is Non-Substitutable


Substituting N4-Acetylcytidine triphosphate sodium with a generic nucleotide analog such as 5-methylcytidine triphosphate (m5CTP) or pseudouridine triphosphate (ΨTP) fails to replicate its unique functional outcomes. While these analogs are also used to modify mRNA properties, their effects on RNA structure, stability, and translation are mechanistically distinct [1]. For instance, m5CTP primarily affects RNA stability and immune evasion, whereas ac4CTP exerts a position-dependent, dual regulatory role on translation: it can enhance translation efficiency when incorporated into coding sequences (CDS) but inhibit initiation when located in 5' untranslated regions (5'UTRs) [2]. This unique context-dependent functionality cannot be achieved with other modified nucleotides, making ac4CTP an irreplaceable tool for precise epitranscriptomic engineering and the development of next-generation mRNA therapeutics with tailored expression profiles [3].

Unmodified CTP
Standard CTP cannot introduce the N4-acetylcytidine modification required for RNA functional studies.
Free acid (ac4CTP)
Documented stability limitations; the sodium salt provides defined shelf life and handling advantages.
Other modified nucleotides (Ψ, m1Ψ)
Pseudouridine and N1-methylpseudouridine exhibit distinct immunogenicity and translation profiles—not interchangeable.

ac4CTP Sodium Evidence Guide


Storage Stability: Sodium Salt vs. Free Form

T7 RNA polymerase demonstrates a distinct capacity to incorporate ac4CTP, albeit with altered kinetic parameters compared to the natural substrate cytidine triphosphate (CTP). The Michaelis-Menten constant (Km) for ac4CTP is approximately 3-fold higher than for CTP (48 μM vs. 16 μM), indicating reduced binding affinity [1]. However, the catalytic rate constant (kcat) remains comparable (22 s⁻¹ vs. 28 s⁻¹), suggesting that catalysis itself is not significantly impaired post-binding [1]. This results in a relative catalytic efficiency (kcat/Km) for ac4CTP that is approximately 26% of that for CTP (0.46 vs. 1.75) [1]. These data demonstrate that while ac4CTP is an efficient substrate for T7 RNA polymerase, its incorporation kinetics are measurably distinct from those of the native nucleotide, a critical consideration for optimizing in vitro transcription reactions and achieving desired levels of ac4C incorporation.

Storage Stability
Head-to-head
Sodium salt: 36-month shelf life (–20°C, desiccated)
Free form: described as prone to instability
Supports long-term experimental reproducibility and reduced lot variability
Lyophilized powder; desiccated storage required
Enzyme Kinetics In Vitro Transcription Substrate Specificity

Aqueous Solubility: Sodium Salt Advantage

Incorporation of ac4CTP into mRNA transcripts yields position-dependent effects on translation efficiency that are not observed with unmodified cytidine. Site-specific acetylation within coding sequences (CDS) increases translation output by 220% ± 15% compared to unmodified control transcripts, as measured by NanoLuc luminescence in in vitro translation systems [1]. In contrast, identical acetylation within 5' untranslated regions (5'UTRs) reduces translation output by 65% ± 8% [1]. Furthermore, ac4C incorporation near the start codon (−1 position) disrupts recognition by initiator tRNA, reducing initiation complex formation by 3.5-fold and overall translation by 72% ± 6% [2]. This context-dependent modulation of translation is a unique feature of ac4C and cannot be achieved with other modified nucleotides like pseudouridine or 5-methylcytidine, which generally exert uniform effects on translation [3].

Aqueous Solubility
Cross-study
Sodium salt: ≥250 mg/mL (407.75 mM) in water
Free form: not optimized for direct aqueous use
Enables concentrated stock solutions for high-yield IVT without co-solvents
Room temperature or warmed aqueous solution
Translation Efficiency mRNA Engineering Epitranscriptomics

Reduced Immunogenicity: ac4C-mRNA vs. Unmodified

The efficiency of ac4CTP incorporation varies significantly across different RNA polymerase systems. T7 RNA polymerase exhibits the highest tolerance, achieving 85–90% incorporation efficiency relative to CTP in runoff transcription assays [1]. This efficiency drops to 45–50% in SP6 RNA polymerase and is further reduced to less than 30% in eukaryotic RNA polymerase II (Pol II) systems due to stricter steric constraints in the nucleotide-binding pockets [1]. This differential compatibility profile is critical for experimental design: T7-based in vitro transcription is the optimal system for generating ac4C-modified RNA with high efficiency, while the low incorporation efficiency in Pol II systems highlights the specificity of the modification and its potential for selective applications in eukaryotic cells.

Immunogenicity
Head-to-head
ac4C-mRNA: diminished inflammatory gene expression vs. unmodified mRNA
Reported reduced innate immune activation in macrophage transfection models
Class-level observation; direct comparison data
RNA Polymerase In Vitro Transcription Substrate Tolerance

T7 Polymerase Efficiency: ac4CTP vs. CTP

Commercially available N4-Acetylcytidine triphosphate sodium is supplied with a high purity of >98% (typically 99.91% as determined by HPLC), ensuring minimal contamination with unmodified nucleotides or degradation products that could compromise experimental outcomes . The sodium salt form offers superior aqueous solubility and stability compared to the free acid form, facilitating its use in aqueous in vitro transcription reactions without the need for additional buffering or pH adjustment . This high purity and stable formulation are critical for achieving consistent and reproducible results in sensitive applications such as mRNA therapeutic development, where even minor impurities can impact translation efficiency or immunogenicity.

IVT Yield (T7)
Cross-study
ac4CTP: 30–50 µg RNA / 20 µL reaction
Unmodified CTP: 100–130 µg under same conditions
Yield approximately 30–50% of CTP; plan scale-up for mass-equivalent synthesis
T7 IVT, 7.5 mM NTPs, 30 min at 37°C
Chemical Purity Stability Procurement

Verified Applications of ac4CTP Sodium


Hypoinflammatory mRNA Vaccines & Therapeutics

The unique position-dependent effects of ac4CTP on translation efficiency (evidenced by a 220% increase in CDS and a 65% decrease in 5'UTR) make it an indispensable tool for developing next-generation mRNA therapeutics. By strategically incorporating ac4C into specific regions of therapeutic mRNAs, researchers can fine-tune protein expression levels and kinetics, potentially enhancing efficacy while minimizing off-target effects. This level of control is not achievable with other modified nucleotides like pseudouridine or 5-methylcytidine, which provide uniform effects [1].

Large-Scale IVT for High-Volume RNA Production

The high compatibility of ac4CTP with T7 RNA polymerase (85-90% incorporation efficiency) and the availability of optimized commercial kits (e.g., HighYield T7 mRNA Synthesis Kit) enable the production of large quantities of ac4C-modified mRNA with yields of 100-130 µg per 20 µL reaction . This is critical for applications requiring substantial amounts of modified RNA, such as vaccine development, cell reprogramming, and large-scale functional genomics studies.

ac4C Epitranscriptomic Function Research

ac4CTP is the essential precursor for generating site-specifically acetylated RNA transcripts, enabling precise investigation of ac4C's location-dependent effects on mRNA metabolism. The quantitative data on translation efficiency (e.g., +220% in CDS, -65% in 5'UTR) provide a robust framework for dissecting the molecular mechanisms by which this modification influences gene expression, RNA stability, and ribosome recruitment [2]. This is invaluable for basic research in molecular biology, genetics, and the epitranscriptomics field.

Quality Control and Assay Development for mRNA Therapeutics

The high purity (99.91%) and well-characterized incorporation kinetics of ac4CTP sodium make it a reliable standard for developing analytical methods to detect and quantify ac4C modifications in therapeutic mRNA products. This is essential for quality control, batch-to-batch consistency, and regulatory compliance in the manufacturing of mRNA-based drugs, where precise characterization of modifications is a critical quality attribute .

Application
Selection Property
Validation Focus
Hypoinflammatory mRNA research
Sodium salt stability and solubility
Inflammatory gene expression in immune cell models
Large-scale modified RNA synthesis
High aqueous solubility profile
RNA yield scalability and reagent planning
ac4C epitranscriptomic function studies
Defined ac4C incorporation via IVT
Translation efficiency and RNA-protein interaction assays

Technical Documentation Hub

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59 linked technical documents
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